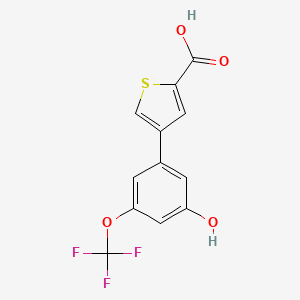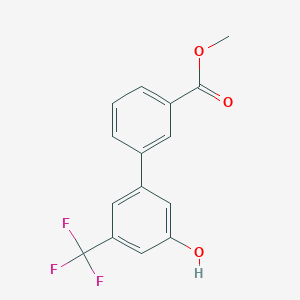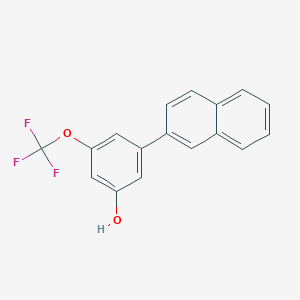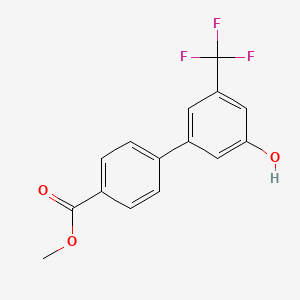
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) is a chemical compound that has a variety of applications in scientific research. It is an important intermediate in the synthesis of many compounds, and can be used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) is an important intermediate in the synthesis of many compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent for the synthesis of a variety of heterocyclic compounds. In addition, it is used in the synthesis of polymers and other materials for use in medical and industrial applications.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) is not well understood. However, it is known to be a strong electron-withdrawing group, and its presence in a molecule can affect the reactivity of the molecule. It has been shown to increase the reactivity of the molecule by increasing the electrophilicity of the molecule and decreasing the nucleophilicity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) are not well understood. However, it is known to be an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. It has also been shown to inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) in laboratory experiments is its high purity. The high purity of the compound allows for more accurate and reliable results in experiments. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is highly reactive and can react with other compounds in the experiment, which can lead to inaccurate results.
Orientations Futures
Future research on 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) should focus on further elucidating its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research should be done to explore the potential applications of the compound in medical, agricultural, and industrial fields. Finally, further research should be done to explore the potential for using the compound as a reagent in the synthesis of other compounds.
Méthodes De Synthèse
The synthesis of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) involves a multi-step process. The first step is the conversion of 4-chloro-3-cyanophenol to the corresponding trifluoromethyl-substituted phenol. This is accomplished by treating 4-chloro-3-cyanophenol with trifluoromethanesulfonic acid in the presence of a base, such as potassium carbonate. The resulting product is then treated with a reducing agent, such as sodium borohydride, to give the desired 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%).
Propriétés
IUPAC Name |
2-chloro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO/c15-13-2-1-8(3-10(13)7-19)9-4-11(14(16,17)18)6-12(20)5-9/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNYKCDUTJCDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686662 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-27-2 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



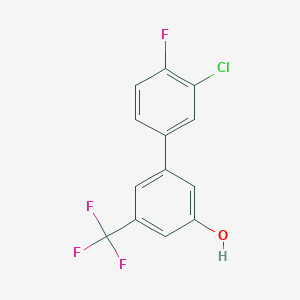

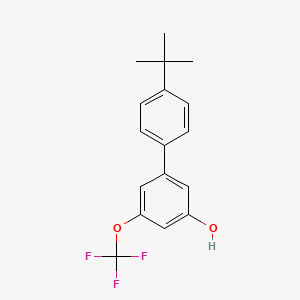
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)
